Benzenamine, N,2-bis(1-methylethyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
112121-81-0 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,2-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H19N/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10,13H,1-4H3 |
InChI Key |
IGFAUTSEOYDBII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Benzenamine, 2,6 Bis 1 Methylethyl and Its Derivatives
Synthesis of N-Substituted Benzenamine, 2,6-bis(1-methylethyl)- Derivatives
Condensation Reactions for Schiff Base Formation
Schiff bases are compounds containing a carbon-nitrogen double bond (imine or azomethine group) and are typically formed through the condensation of a primary amine with an aldehyde or a ketone. rsc.orgwikipedia.org This reaction is a cornerstone in the synthesis of ligands for coordination chemistry. Benzenamine, 2,6-bis(1-methylethyl)-, due to its bulky isopropyl groups flanking the amine, is a valuable precursor for creating sterically demanding ligands that can stabilize various metal centers. google.com
The general mechanism involves a nucleophilic attack of the primary amine onto the carbonyl carbon, followed by the elimination of a water molecule to form the imine. numberanalytics.com The steric hindrance provided by the two isopropyl groups in 2,6-diisopropylaniline (B50358) influences the reaction kinetics and the stability of the resulting Schiff base.
A prominent application of this reaction is the synthesis of β-diketiminate (NacNac) ligands. These are prepared by reacting 2,6-diisopropylaniline with a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione). google.com Similarly, condensation with 2,6-diacetylpyridine (B75352) yields diiminopyridine ligands, which are widely used in catalysis. google.com
Table 1: Examples of Schiff Base Formation Reactions
| Amine Reactant | Carbonyl Reactant | Product Type |
| Benzenamine, 2,6-bis(1-methylethyl)- | Acetylacetone | β-diketiminate (NacNac) ligand |
| Benzenamine, 2,6-bis(1-methylethyl)- | 2,6-diacetylpyridine | Diiminopyridine ligand |
| Benzenamine, 2,6-bis(1-methylethyl)- | 1,1,1-trifluoro-2,4-pentanedione | Asymmetric β-diketiminate ligand |
This table illustrates common carbonyl compounds used in condensation reactions with Benzenamine, 2,6-bis(1-methylethyl)- to form important classes of Schiff base ligands.
The reaction conditions for these condensations can vary, often requiring reflux in a suitable solvent like ethanol (B145695) or toluene (B28343), sometimes with the addition of an acid catalyst to facilitate the dehydration step. wikipedia.org For less reactive ketones, a Dean-Stark apparatus may be used to remove water and drive the reaction to completion.
Preparation of Formamidine (B1211174) Derivatives
Formamidines are compounds characterized by the N-C-N functional group and are valuable intermediates in organic synthesis and precursors to N-heterocyclic carbenes. nih.gov N,N'-diarylformamidines can be efficiently synthesized from the corresponding primary aryl amines. nih.govorgsyn.org
A common and effective method for preparing N,N'-bis(2,6-diisopropylphenyl)formamidine involves the reaction of two equivalents of Benzenamine, 2,6-bis(1-methylethyl)- with one equivalent of an orthoformate, typically triethyl orthoformate, which serves as the one-carbon source. nih.gov
The reaction is often catalyzed by a Lewis or Brønsted acid. Anhydrous iron(III) chloride (FeCl₃) has been demonstrated as an efficient and environmentally benign catalyst for this transformation, allowing the reaction to proceed at ambient temperature. nih.gov The general scheme involves the initial reaction of the orthoformate with one molecule of the amine to form an imidate intermediate, which then reacts with a second molecule of the amine to yield the formamidine product and alcohol byproducts.
Table 2: Reaction Conditions for Formamidine Synthesis
| Amine Reactant | C1 Source | Catalyst (Example) | Solvent (Example) |
| Benzenamine, 2,6-bis(1-methylethyl)- | Triethyl orthoformate | Iron(III) chloride (FeCl₃) | Toluene |
| Benzenamine, 2,6-bis(1-methylethyl)- | Triethyl orthoformate | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Water |
This table summarizes typical reagents and catalysts used for the synthesis of N,N'-bis(2,6-diisopropylphenyl)formamidine.
Another approach involves a one-pot, three-component reaction between an aniline (B41778) derivative, triethyl orthoformate, and cyanamide (B42294) to produce N'-aryl-N-cyanoformamidines. wikipedia.org This method is highly efficient, proceeding rapidly at reflux in toluene by distilling the ethanol byproduct to drive the reaction forward. wikipedia.org
Three-Step Synthesis of Nitrenoid Reagents
Nitrenoid reagents, particularly transition metal imido complexes, are highly reactive species used in a variety of nitrogen-transfer reactions, including C-H amination. wikipedia.orgnih.gov A reliable route to these reagents often begins with the synthesis of an aryl azide (B81097) from the corresponding primary amine. wikipedia.org For Benzenamine, 2,6-bis(1-methylethyl)-, a three-step sequence can be employed to generate a stable nitrenoid precursor (the azide) and subsequently the metal imido complex.
Step 1: Diazotization of the Amine The synthesis begins with the diazotization of Benzenamine, 2,6-bis(1-methylethyl)-. The primary amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt, a highly versatile intermediate.
Step 2: Conversion to Aryl Azide The resulting diazonium salt solution is then reacted with an azide source, most commonly sodium azide (NaN₃). rsc.org The azide anion displaces the dinitrogen group (N₂) from the diazonium salt, leading to the formation of 2,6-diisopropylphenyl azide. This aryl azide is a stable, isolable compound that serves as the direct precursor to the nitrene or nitrenoid species. rsc.org Caution is required as organic azides are potentially explosive. rsc.org
Step 3: Formation of the Metal-Imido Complex The final step involves the reaction of the synthesized 2,6-diisopropylphenyl azide with a low-valent transition metal complex. wikipedia.org In this reaction, the azide transfers a nitrene fragment (N-Ar, where Ar is the 2,6-diisopropylphenyl group) to the metal center with the concomitant loss of dinitrogen gas (N₂). This forms a terminal transition metal imido complex (LₙM=NAr), which is the functional nitrenoid reagent. wikipedia.orgnih.gov This method avoids the generation of the highly reactive, free nitrene, instead proceeding through a more controlled pathway. wikipedia.org
Table 3: Overview of the Three-Step Synthesis of Nitrenoid Reagents
| Step | Description | Key Reagents | Intermediate/Product |
| 1 | Diazotization | Benzenamine, 2,6-bis(1-methylethyl)-, Sodium Nitrite, HCl | 2,6-diisopropyldiazonium salt |
| 2 | Azide Formation | 2,6-diisopropyldiazonium salt, Sodium Azide | 2,6-diisopropylphenyl azide |
| 3 | Imido Complex Formation | 2,6-diisopropylphenyl azide, Low-valent Metal Complex (LₙM) | Metal-imido complex (LₙM=N-Ar) |
This table outlines the sequential steps, key reagents, and products in the synthesis of a transition metal nitrenoid reagent starting from Benzenamine, 2,6-bis(1-methylethyl)-.
Advanced Reaction Chemistry and Mechanistic Insights of Benzenamine, 2,6 Bis 1 Methylethyl
Mechanistic Pathways in Condensation Reactions
Condensation reactions involving 2,6-diisopropylaniline (B50358) are fundamental to the synthesis of a wide array of important ligands. The steric bulk of the diisopropyl groups plays a crucial role in directing the outcome of these reactions and stabilizing the resulting products.
The reaction of 2,6-diisopropylaniline with β-diketones, such as acetylacetone (B45752) (2,4-pentanedione), is a classic route to β-diketiminate ligands, commonly abbreviated as NacNac ligands. wikipedia.orgwikipedia.org The general mechanism involves the acid-catalyzed condensation of two equivalents of the aniline (B41778) with one equivalent of the β-diketone.
The process begins with the protonation of a carbonyl oxygen of the β-diketone, which activates the carbonyl carbon for nucleophilic attack by the nitrogen atom of 2,6-diisopropylaniline. This is followed by a proton transfer and the elimination of a water molecule to form a β-enaminone intermediate. The second carbonyl group of this intermediate then undergoes a similar sequence of reactions with a second molecule of 2,6-diisopropylaniline. The final step is another dehydration, yielding the N,N'-disubstituted β-diketiminate proligand, often denoted as HNacNac. nih.gov The steric hindrance provided by the 2,6-diisopropylphenyl groups is essential for preventing side reactions and isolating the desired product. These proligands can be readily deprotonated to form anionic bidentate ligands that coordinate strongly to a wide variety of metal centers. wikipedia.orgrsc.org
Table 1: Condensation Reaction of 2,6-Diisopropylaniline with β-Diketones
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| 2,6-Diisopropylaniline | Acetylacetone (2,4-Pentanedione) | β-diketiminate (NacNac) proligand | Formation of a highly stable, sterically demanding bidentate ligand precursor. nih.gov |
| 2,6-Diisopropylaniline | 1,1,1-trifluoro-2,4-pentanedione | Asymmetric β-diketiminate proligand | Requires prolonged reflux, often assisted by a Lewis acid like TiCl₄. researchgate.net |
Similar to the synthesis of NacNac ligands, 2,6-diisopropylaniline can be condensed with other dicarbonyl compounds to produce different classes of ligands. A prominent example is its reaction with 2,6-diacetylpyridine (B75352). This condensation reaction proceeds through a mechanism analogous to the one with β-diketones, involving nucleophilic attack by the aniline on the two ketone functionalities of 2,6-diacetylpyridine, followed by dehydration.
The resulting product is a 2,6-bis(imino)pyridine ligand, a type of diiminopyridine. These are tridentate ligands that coordinate to metal centers through the two imine nitrogen atoms and the central pyridine (B92270) nitrogen. The bulky 2,6-diisopropylphenyl substituents on the imine nitrogens create a sterically protected coordination pocket around the metal, which can be used to stabilize reactive species and influence the selectivity of catalytic reactions. wikipedia.org The formation of both bidentate NacNac and tridentate diiminopyridine ligands highlights the versatility of 2,6-diisopropylaniline as a precursor in modern ligand design.
C-H Activation and Oxidative Coupling Processes involving 2,6-Diisopropylaniline Systems
Systems derived from 2,6-diisopropylaniline are also involved in C-H activation and oxidative coupling reactions. These processes, often catalyzed by transition metals like rhodium and palladium, allow for the direct functionalization of otherwise inert C-H bonds, offering atom-economical routes to complex molecules. nih.govrsc.orgscripps.edu
For instance, N-acylated derivatives of anilines can undergo directed oxidative C-H/C-H cross-coupling reactions. In such systems, the amide group can act as a directing group, facilitating the regioselective activation of an ortho C-H bond on the aniline ring by a metal catalyst. This metallacyclic intermediate can then react with another aromatic partner, leading to the formation of a new C-C bond. A Cp*-free RhCl₃/TFA catalytic system has been developed for such transformations, avoiding more expensive catalysts. nih.gov While direct C-H activation of the parent 2,6-diisopropylaniline is challenging due to the steric hindrance around the amine, its derivatives are effective substrates.
Furthermore, the oxidative coupling of primary anilines can lead to the formation of azo compounds. Copper(I) catalysts, in the presence of an oxidant like di-tert-butyldiaziridinone, can facilitate the oxidative coupling of various anilines to their corresponding azo compounds in high yields under mild conditions. nih.gov The proposed mechanism involves the generation of a nitrogen radical from the aniline, which then dimerizes. Subsequent dehydrogenation of the resulting hydrazine (B178648) intermediate yields the final azo product. nih.gov
Hydroamination Reaction Mechanisms
Hydroamination, the addition of an N-H bond across an unsaturated C-C bond, is a highly atom-efficient method for synthesizing nitrogen-containing compounds. organicreactions.org The mechanism of this reaction is highly dependent on the catalyst system employed. When 2,6-diisopropylaniline is used as a substrate, its steric bulk can significantly influence the regioselectivity of the addition.
For the hydroamination of alkynes catalyzed by Pd(II)–Anthraphos complexes, the reaction with most anilines yields the Markovnikov product exclusively. However, with the sterically encumbered 2,6-diisopropylaniline, a small percentage of the anti-Markovnikov product is also formed. acs.org This suggests that while the electronic preference is for the formation of the more stable branched imine (Markovnikov product), the steric clash between the bulky 2,6-diisopropylphenyl group and the alkyne substituent in the transition state can allow for the competing anti-Markovnikov pathway. acs.org
Catalytic cycles for hydroamination often involve several key steps:
Amine Activation : The catalyst reacts with the amine to form a metal-amido complex.
Substrate Coordination : The alkene or alkyne coordinates to the metal center.
Migratory Insertion : The unsaturated C-C bond inserts into the metal-nitrogen bond. This is often the rate-determining and regioselectivity-determining step.
Protonolysis : The resulting organometallic intermediate is cleaved by another molecule of amine, releasing the product and regenerating the metal-amido catalyst. nih.govlibretexts.org
Table 2: Regioselectivity in Catalytic Hydroamination with 2,6-Diisopropylaniline
| Catalyst System | Unsaturated Substrate | Major Product | Minor Product | Reference |
| Pd(II)-Anthraphos | Phenylacetylene | Markovnikov (90%) | anti-Markovnikov (10%) | acs.org |
| [K₂Ca{N(H)Dipp}₄] | Diphenylbutadiyne | (N-methyl)-(N-aryl)-1,4-diphenylbut-1-ene-3-yne-1-ylamine | N/A | rsc.org |
Reactivity with Organometallic Species
The N-H bonds of 2,6-diisopropylaniline are reactive towards a variety of organometallic compounds, particularly those of electropositive metals like the rare-earth elements. These reactions often proceed via σ-bond metathesis.
The reaction of 2,6-diisopropylaniline with bis(trimethylsilylmethyl)yttrium complexes supported by bulky ancillary ligands provides a clear example of σ-bond metathesis. When a complex such as ApY(CH₂SiMe₃)₂(THF) (where Ap is a bulky amidopyridinate ligand) is treated with one equivalent of 2,6-diisopropylaniline, a protonolysis reaction occurs. acs.orgacs.org
The acidic N-H proton of the aniline reacts with one of the trimethylsilylmethyl (-CH₂SiMe₃) groups bound to the yttrium center. This results in the elimination of one equivalent of the volatile and inert tetramethylsilane (B1202638) (TMS, SiMe₄). The outcome is the formation of a new yttrium alkyl anilido complex, ApY(CH₂SiMe₃)(NH-2,6-iPr₂C₆H₃). acs.orgacs.org This product, containing both an alkyl group and an anilido ligand, can be isolated and characterized. The reaction is clean and demonstrates the predictable reactivity of the Y-C bond with protic substrates. Notably, under the reaction conditions, no activation of the C-H bonds on the isopropyl groups of the aniline was observed. acs.org This anilido complex can undergo further reactions; for example, treatment with 2,2'-bipyridine (B1663995) can lead to a ligand redistribution, forming a bis(anilido) derivative. acs.orgacs.org
Table 3: Reaction of 2,6-Diisopropylaniline with an Organoyttrium Complex
| Yttrium Reactant | Amine Reactant | Stoichiometry (Y:Amine) | Product | Byproduct | Reference |
| ApY(CH₂SiMe₃)₂(THF) | 2,6-Diisopropylaniline | 1:1 | ApY(CH₂SiMe₃)(NH-2,6-iPr₂C₆H₃) | SiMe₄ | acs.orgacs.org |
Transformations in Carbodiimide (B86325) Synthesis
Benzenamine, N,2-bis(1-methylethyl)-, more commonly known as N,2-diisopropylaniline, is a sterically hindered primary amine that can serve as a precursor in the synthesis of unsymmetrical carbodiimides. The transformation of this amine into a carbodiimide functional group (RN=C=NR') is a significant process in organic synthesis, as carbodiimides are widely utilized as coupling agents, particularly in peptide and nucleotide synthesis. wikipedia.orgorganic-chemistry.org The direct coupling of amines with isocyanides represents an efficient, metal-free strategy for synthesizing both symmetric and unsymmetric carbodiimides under mild conditions. organic-chemistry.org
One prominent transformation pathway involves the oxidative cross-coupling reaction of the amine with an isocyanide. Research has detailed a metal-free methodology employing iodine (I₂) as a catalyst and cumene (B47948) hydroperoxide (CHP) as an oxidant. organic-chemistry.org This approach provides a direct and efficient route to a variety of functionalized carbodiimides.
The proposed mechanism for this transformation initiates with the reaction between the isocyanide (R'-NC) and iodine, which forms a reactive iodo-isocyanide intermediate. Benzenamine, N,2-bis(1-methylethyl)- then acts as a nucleophile, attacking the carbon atom of this activated intermediate. The subsequent elimination of hydroiodic acid (HI) yields the final carbodiimide product. The role of cumene hydroperoxide is to regenerate the catalytic iodine by oxidizing the HI formed during the reaction, thus completing the catalytic cycle.
This method is notable for its operational simplicity and tolerance of a wide range of functional groups on both the amine and isocyanide coupling partners. The reaction typically proceeds in a solvent like methyl tert-butyl ether (MTBE) at moderate temperatures. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst/Oxidant | Solvent | Temperature | Product Type |
|---|---|---|---|---|---|
| Benzenamine, N,2-bis(1-methylethyl)- | Isocyanide (R'-NC) | Iodine (I₂) / Cumene Hydroperoxide (CHP) | Methyl tert-butyl ether (MTBE) | 55°C | Unsymmetrical Carbodiimide |
Alternative synthetic routes to carbodiimides often involve harsher conditions or toxic reagents, such as the dehydration of ureas or thioureas using reagents like phosphorus pentoxide or mercuric oxide. wikipedia.org Another common method is the phosphine (B1218219) oxide-catalyzed reaction of two isocyanates, which results in the loss of carbon dioxide. wikipedia.org Compared to these traditional methods, the direct oxidative coupling of Benzenamine, N,2-bis(1-methylethyl)- with isocyanides offers a more atom-economical and environmentally benign pathway. organic-chemistry.orgorganic-chemistry.org The development of such catalytic, metal-free systems is a significant advancement in the field of carbodiimide synthesis, providing milder and more efficient access to these valuable chemical tools. organic-chemistry.org
Coordination Chemistry and Ligand Design Strategies Incorporating Benzenamine, 2,6 Bis 1 Methylethyl
Steric Considerations in Ligand Architectures Derived from DIPA
The defining feature of ligands derived from 2,6-diisopropylaniline (B50358) is the substantial steric bulk imparted by the 2,6-diisopropylphenyl (Dipp) substituents. wikipedia.org This steric shielding is instrumental in the design of coordinatively unsaturated and highly reactive metal complexes by preventing ligand dimerization or undesired side reactions. In the context of N-heterocyclic carbene (NHC) ligands, the Dipp groups are often compared to tertiary phosphines, which are traditional ligands in organometallic chemistry. nih.gov However, the steric environment created by NHCs with Dipp substituents is distinct, often described as fence- or fan-like rather than the cone-like shape of phosphines. nih.gov This unique steric profile allows for the stabilization of metal centers while leaving specific coordination sites accessible for substrate activation in catalysis. researchgate.net The bulky nature of the Dipp groups has been essential for the isolation of stable, free carbenes and for the remarkable stability of their transition metal complexes, which are often resistant to air and moisture. nih.govnih.gov
N-Heterocyclic Carbene (NHC) Precursors and their Metal Complexes
The strong σ-donor properties and tunable steric bulk of NHC ligands have established them as mainstays in homogeneous catalysis. nih.gov DIPA is a foundational precursor for some of the most common and effective bulky NHC ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene). nih.govwikipedia.org
The synthesis of NHC precursors, specifically imidazolium (B1220033) salts, is a critical first step. A widely adopted method for preparing 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl or IDip·HCl) involves a two-step process. beilstein-journals.orggoogle.com The first step is the condensation of two equivalents of 2,6-diisopropylaniline with glyoxal (B1671930) to form the corresponding N,N'-bis(2,6-diisopropylphenyl)diazabutadiene intermediate. beilstein-journals.org This intermediate is then cyclized in the second step. beilstein-journals.org An efficient protocol developed by Hintermann in 2007 utilizes paraformaldehyde and chlorotrimethylsilane (B32843) for the cyclization, affording high yields. beilstein-journals.org
Table 1: Synthesis Protocol for 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
| Step | Reagents | Solvent | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | 2,6-diisopropylaniline, glyoxal, formic acid | Methanol | Stir at room temperature for 3 hours | Yellow precipitate of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine | 70% | google.com |
This synthetic route has proven reliable and is applicable for producing large quantities of the IPr·HCl precursor. beilstein-journals.org Similarly, the saturated analogue, 1,3-bis(2,6-diisopropylphenyl)imidazolinium (B8429545) chloride (SIPr·HCl), can be synthesized using related multi-step procedures. beilstein-journals.org
Once the imidazolium salt precursor is obtained, it can be used to generate metal-NHC complexes. A common and versatile method for synthesizing late transition metal-NHC complexes is through transmetalation, often involving an intermediate silver-NHC complex. wikipedia.orgresearchgate.net This process typically involves reacting the imidazolium salt with a base like silver(I) oxide to form the Ag(I)-NHC complex. researchgate.netresearchgate.net This silver complex then serves as an NHC transfer agent in a subsequent reaction with a precursor of the desired transition metal (e.g., gold, copper, or iridium), yielding the target metal-NHC complex. researchgate.netnih.gov
For example, gold(I)-NHC complexes can be synthesized by reacting an imidazolium salt with silver oxide to generate the Ag(I)-NHC species, followed by transmetalation with a gold precursor such as Au(SMe₂)Cl. researchgate.net This method is effective for producing complexes like [AuCl(IPr)]. researchgate.net Similar strategies can be employed for copper and iridium complexes. nih.govnih.gov The reaction of an imidazolium salt with CuCl in the presence of a base can lead to the formation of copper-NHC complexes. acs.org These complexes are of significant interest for their applications in catalysis. nih.gov
Table 2: Examples of Metal-NHC Complexes Derived from DIPA
| Metal | Complex Type | Precursor Ligand | Metalation Method | Application Area |
|---|---|---|---|---|
| Au | [Au(NHC)(NHC')]Y | IPr·HCl | Transmetalation from Ag(I)-NHC | Catalysis |
| Cu | [CuCl(CAAC)] | Iminium precursors from DIPA | Reaction with CuCl·SMe₂ and base | Asymmetric Catalysis |
| Ir | [Ir-NHC] | Imidazolium salts from DIPA | Transmetalation | Catalysis |
A significant advancement in NHC chemistry has been the development of water-soluble ligands, which enables catalysis to be performed in aqueous media—a key goal of green chemistry. conicet.gov.arresearchgate.net This is achieved by functionalizing the NHC ligand with hydrophilic groups, such as sulfonates. conicet.gov.ar The synthesis of these task-specific ionic liquids involves introducing sulfonate moieties onto the aromatic rings of the N-substituents. researchgate.net
For instance, 1,3-bis(2,6-diisopropyl-4-sodiumsulfonatophenyl)imidazolium has been synthesized and used to stabilize gold nanoparticles in water. researchgate.net These water-soluble NHC-metal complexes are often recyclable and can be retained in the aqueous phase, simplifying product separation and catalyst recovery. conicet.gov.arresearchgate.net The synthesis of sulfonated imidazolium salts typically involves the sulfonation of the aniline (B41778) precursor before its condensation and cyclization, or by direct sulfonation of the pre-formed NHC precursor. These ligands have been successfully incorporated into platinum(0) complexes, creating active and recyclable catalysts for hydrosilylation reactions in water. conicet.gov.arresearchgate.net
S-Block Metal Amide Ligands and Coordination Complexes
While much focus has been on transition metal complexes, ligands derived from DIPA are also valuable in the coordination chemistry of s-block metals, such as potassium. The steric bulk of the Dipp group is effective at stabilizing these highly reactive, electropositive metals.
Potassium 2,6-diisopropylphenylamide, [K{N(H)Dipp}], is a primary amido ligand that has been synthesized and structurally characterized. acs.org Its formation can be achieved through a complete transamination reaction between 2,6-diisopropylaniline and potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) in toluene (B28343) at elevated temperatures. acs.org
The coordination chemistry of potassium 2,6-diisopropylphenylamide is diverse. Recrystallization of its complexes in the presence of different donor solvents like tetrahydrofuran (B95107) (THF) or pentamethyldiethylenetriamine (PMDETA) leads to different structural motifs. acs.org For example, with PMDETA, a dimeric complex, [(pmdeta)K{N(H)Dipp}]₂, is formed. acs.org In another instance, the reaction of the anilidophosphine borane (B79455) ligand [2,6-iPr₂C₆H₃NHP(BH₃)Ph₂] with potassium hydride or potassium bis(trimethylsilyl)amide yields a dimeric potassium complex. ias.ac.in In the solid state, this complex exhibits a centrosymmetric dimeric structure where the potassium ion, due to its larger ionic radius and the high steric congestion of the ligand, engages in an η⁶ π-arene interaction with the diisopropylphenyl ring and an η³ interaction with the BH₃ group, rather than bonding directly to the anionic amido nitrogen. ias.ac.inscispace.com
Calcium 2,6-Diisopropylphenylamide Complexes
The synthesis of calcium 2,6-diisopropylphenylamide complexes involves the reaction of potassium 2,6-diisopropylphenylamide with calcium iodide (CaI2). acs.orgresearchgate.net The resulting complexes vary depending on the solvents and co-ligands used in the reaction. For instance, the reaction can yield complexes such as [(thf)nCa{N(H)Dipp}2], [(pmdeta)Ca{N(H)Dipp}2], and [(dme)2Ca{N(H)Dipp}2]. acs.orgresearchgate.net When an excess of potassium 2,6-diisopropylphenylamide is used, it can lead to the formation of the calciate [K2Ca{N(H)Dipp}4]∞. acs.orgresearchgate.net These complexes have shown catalytic activity, for example, in the hydroamination of diphenylbutadiyne with 2,6-diisopropylaniline. acs.orgresearchgate.net
| Complex | Synthesis Precursors | Key Structural Features | Reference |
|---|---|---|---|
| [(thf)nCa{N(H)Dipp}2] | [K{N(H)Dipp}] and CaI2 in THF | Calcium center coordinated by two 2,6-diisopropylphenylamide ligands and THF molecules. | acs.orgresearchgate.net |
| [(pmdeta)Ca{N(H)Dipp}2] | [K{N(H)Dipp}] and CaI2 with PMDETA | Calcium center coordinated by two 2,6-diisopropylphenylamide ligands and one PMDETA ligand. | acs.orgresearchgate.net |
| [(dme)2Ca{N(H)Dipp}2] | [K{N(H)Dipp}] and CaI2 in DME | Calcium center coordinated by two 2,6-diisopropylphenylamide ligands and two DME ligands. | acs.orgresearchgate.net |
| [K2Ca{N(H)Dipp}4]∞ | Excess [K{N(H)Dipp}] and CaI2 | A polymeric calciate structure with four 2,6-diisopropylphenylamide ligands per calcium atom. | acs.orgresearchgate.net |
Schiff Base Ligands and their Applications in Coordination Chemistry
Schiff bases, formed from the condensation of primary amines with aldehydes or ketones, are a significant class of ligands in coordination chemistry. scispace.comresearchgate.netsemanticscholar.org The bulky aromatic amine, 2,6-diisopropylaniline, is a common precursor used in the synthesis of these ligands. wikipedia.orgwikipedia.orgwikipedia.org The resulting Schiff base ligands coordinate to metal ions primarily through the azomethine nitrogen atom. sphinxsai.com
Metal complexes of Schiff bases have a wide range of applications, demonstrating notable catalytic, biological, and material properties. sphinxsai.comnih.govnih.govchemijournal.com In catalysis, these complexes are active in reactions such as oxygenation, hydrolysis, and electro-reduction. scispace.comresearchgate.net For example, four-coordinate Co(II) Schiff base complexes have shown catalytic activity in the oxygenation of alkenes. scispace.comresearchgate.net The versatility of Schiff base ligands allows for the synthesis of complexes with various transition metals, including copper, nickel, palladium, and zinc, leading to a myriad of biological activities such as antimicrobial, anticancer, and antioxidant properties. nih.gov
Diimine and Diamine Ligand Architectures
Benzenamine, N,N'-1,2-ethanediylidenebis[2,6-bis(1-methylethyl)] Derivatives
Derivatives of Benzenamine, N,N'-1,2-ethanediylidenebis[2,6-bis(1-methylethyl)], also known as N,N′-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (DAD), are a prominent class of α-diimine ligands. rsc.orgrsc.org A key feature of these ligands is their redox-active nature. They can readily accept one or two electrons to form a radical-anionic or a dianionic (enediamido) species, respectively. rsc.org This non-innocence allows them to stabilize metal centers in various oxidation states, including low-valent metals, and to act as electron reservoirs in chemical reactions. rsc.org
Titanium and zirconium complexes incorporating the N,N′-bis(2,6-diisopropylphenyl)-1,4-diaza-butadiene ligand have been synthesized and characterized. rsc.org These complexes have demonstrated utility as catalysts in hydrosilylation reactions. rsc.org The steric bulk provided by the 2,6-diisopropylphenyl groups on the ligand framework plays a crucial role in the stability and reactivity of the resulting metal complexes. wikipedia.org
Benzimidazole-Diamide (bida) Pincer Ligands
Benzimidazole-diamide (bida) pincer ligands incorporating 2,6-diisopropylphenyl (Ar) groups have been developed and studied in coordination chemistry. acs.orgnih.gov The ligand, systematically named N1−Ar−N2-((1-Ar-1-benzo[d]imidazol-2-yl)methyl)benzene-1,2-diamide, is potentially redox non-innocent and features a hemilabile design. acs.orgnih.gov The synthesis of the disodium (B8443419) salt, (bida)Na2(THF)n, is achieved through a thermal rearrangement of a precursor diimine complex. acs.orgnih.gov
These bida ligands have been used to synthesize chromium complexes through salt metathesis with CrCl3(THF)3. acs.orgnih.gov This reaction affords (bida)CrCl(THF), which can undergo further reactions. acs.orgnih.gov For example, oxidation with organic azides generates Cr(V) imido complexes, while alkylation leads to the formation of (bida)CrR(THF) compounds. acs.orgnih.govcornell.edu The electronic structure of these complexes can be complex, with evidence of antiferromagnetic coupling between the metal center and the ligand. acs.org
| Complex | Synthesis Method | Key Reactivity | Reference |
|---|---|---|---|
| (bida)CrCl(THF) | Salt metathesis of (bida)Na2(THF)n with CrCl3(THF)3 | Precursor for oxidation and alkylation reactions. | acs.orgnih.gov |
| (bida)ClCr═NAr (Ar = 2,6-iPr2C6H3) | Oxidation of (bida)CrCl(THF) with ArN3 | Formation of a Cr(V) imido complex. | acs.orgnih.gov |
| (bida)CrR(THF) (R = Me, CH2CMe2Ph) | Alkylation of (bida)CrCl(THF) with RLi | Forms chromium-alkyl bonds. | acs.orgnih.gov |
| (bia)CrCl2(THF) | Reaction of (bida)CrCl(THF) with N-chlorosuccinimide | Involves hydrogen atom loss from the bida methylene (B1212753) bridge. | acs.orgnih.gov |
Formamidine (B1211174) Ligands for Transition and Main Group Metal Complexes
Formamidine ligands, particularly those with bulky N-aryl substituents like N,N'-bis(2,6-diisopropylphenyl)formamidinate (DippForm), are widely used in the coordination chemistry of both transition and main group metals. psu.edunih.gov The steric hindrance provided by the 2,6-diisopropylphenyl groups influences the coordination geometry and stability of the resulting complexes. psu.edu
These ligands have been used to synthesize a variety of main group metal complexes. For example, mononuclear dihapto benzamidinate compounds of lithium, magnesium, and aluminum, such as [Li(DippAm)(THF)2], [Mg(DippAm)2], and [Al(DippAm)Me2], have been prepared. psu.edu In the case of magnesium, the bulky ligand leads to a rare square planar geometry. psu.edu Antimony(I) and antimony(III) formamidinate complexes have also been successfully synthesized, featuring various coordination geometries in the solid state. nih.govresearchgate.net
In transition metal chemistry, formamidine ligands have been used to create complexes with metals like palladium. nih.gov A series of ternary palladium(II) complexes of the type [Pd(L)ox], where L is a formamidine ligand and ox is oxalate, have been synthesized and characterized. nih.gov Spectroscopic data indicate that the formamidine ligands act as bidentate N2 donors. nih.gov
Cyclometallated Palladium(II) Complexes as Ligand Systems
Cyclometallation is a key reaction in organometallic chemistry, leading to the formation of stable metallacycles. Palladium(II) complexes are frequently involved in these transformations. mdpi.comacs.org The process involves an intramolecular C-H bond activation, forming a direct carbon-metal bond. mdpi.com
The resulting cyclometallated palladium(II) complexes, often referred to as palladacycles, can themselves act as ligands or ligand precursors. mdpi.comnih.gov These complexes can undergo ligand exchange reactions, where an incoming ligand replaces the previously cyclometallated one. mdpi.com This exchange process involves the breaking of a C-Pd bond and the activation of a new C-H bond. mdpi.com For instance, N-heterocyclic carbene (NHC)-coordinated C^C* cyclometalated palladium(II) complexes have been synthesized from the corresponding chloro-bridged dimers through ligand exchange protocols. researchmap.jp These types of complexes have shown high efficiency as catalysts in various organic transformations. researchmap.jp
Catalytic Applications of Benzenamine, 2,6 Bis 1 Methylethyl Based Systems
Organocatalysis Utilizing Naphthalene Diimide Derivatives
2,6-Diisopropylaniline (B50358) is a key precursor in the synthesis of organocatalysts based on naphthalene diimides (NDIs). NDIs are electron-deficient aromatic compounds that can be functionalized with bulky groups, such as 2,6-diisopropylphenyl, to enhance their solubility and catalytic properties. These derivatives have shown potential as visible light photoredox catalysts. beilstein-journals.org The core-substituted NDIs (cNDIs) can be synthesized to feature different alkyl groups on the imide nitrogens and on the core itself, which improves their solubility in common organic solvents like DMF, a crucial factor for their application in photoredox catalysis. beilstein-journals.org
The introduction of amino substituents, derived from DIPA, into the NDI core shifts their absorption into the visible light spectrum and enhances their photoredox catalytic power. beilstein-journals.org The charge-transfer character of their photoexcited states is a key feature for these applications. Research has demonstrated that the solubility and, consequently, the catalytic activity of these NDIs can be systematically tuned. For instance, cNDI derivatives have been synthesized and characterized for their potential in photoredox catalysis, with some showing good solubility comparable to unsubstituted NDIs, making them suitable for such applications. beilstein-journals.org
Transition Metal Catalysis with DIPA-Derived Ligands
The steric bulk provided by the 2,6-diisopropylphenyl groups is highly advantageous in transition metal catalysis. Ligands incorporating this moiety, particularly N-heterocyclic carbenes (NHCs), have demonstrated remarkable activity and stability in a range of palladium- and gold-catalyzed reactions.
α-Arylation of Acyclic Ketones
The palladium-catalyzed α-arylation of ketones is a powerful method for forming carbon-carbon bonds. N-Heterocyclic carbene (NHC) ligands bearing N,N'-bis(2,6-diisopropylphenyl) substituents, such as IPr (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (N,N'-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), have proven to be highly effective in this transformation. mdma.chorganic-chemistry.org These bulky ligands promote the efficiency of the catalytic cycle and provide stability to the palladium center. organic-chemistry.org
Well-defined and air-stable (NHC)Pd(allyl)Cl complexes have been developed as catalyst precursors, enabling the direct coupling of various ketones with aryl chlorides, bromides, and triflates. organic-chemistry.org These catalysts exhibit high activity, allowing for low catalyst loadings and short reaction times. mdma.chorganic-chemistry.org The steric properties of the NHC ligand are crucial, with SIPr often being the most effective. organic-chemistry.org The reaction proceeds via the in situ generation of a ketone enolate, which then participates in the catalytic cycle. organic-chemistry.org
Table 1: α-Arylation of Acyclic Ketones using a (SIPr)Pd(allyl)Cl catalyst.
| Aryl Halide | Ketone | Product | Yield (%) |
| Chlorobenzene | Acetophenone | 2-Phenylacetophenone | 98 |
| 4-Chlorotoluene | Propiophenone | 2-(p-Tolyl)propiophenone | 95 |
| 2-Bromomesitylene | Propiophenone | 2-Mesitylpropiophenone | 80 |
| Phenyl triflate | Acetophenone | 2-Phenylacetophenone | 92 |
Amination of Haloarenes
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl halides, is a cornerstone of modern organic synthesis for the formation of C-N bonds. The use of bulky and electron-rich ligands is critical for the success of these reactions, particularly with challenging substrates like aryl chlorides. NHC ligands derived from 2,6-diisopropylaniline have been successfully employed in this context.
Nickel-NHC catalyst systems have also been developed for the amination of haloarenes. nih.gov An achiral unsymmetric NHC ligand incorporating a 2,6-diisopropylaniline fragment has been shown to be highly effective in the nickel-catalyzed N-arylation of sterically hindered primary and secondary amines with aryl chlorides. nih.gov This ligand appears to strike a balance of steric properties that favors the different steps of the catalytic cycle. nih.gov The use of these bulky ligands facilitates reactions under mild conditions and allows for a broad substrate scope, including those with various functional groups. nih.govnih.gov
Table 2: Nickel-Catalyzed Amination of Aryl Chlorides with a Bulky, Unsymmetric NHC Ligand.
| Aryl Chloride | Amine | Product | Yield (%) |
| 4-Chlorotoluene | Aniline (B41778) | N-(p-Tolyl)aniline | 95 |
| 1-Chloro-4-(trifluoromethyl)benzene | Benzylamine | N-(4-(Trifluoromethyl)phenyl)benzylamine | 88 |
| 2-Chloropyridine | Morpholine | 4-(Pyridin-2-yl)morpholine | 92 |
| 1-Chloro-3,5-dimethylbenzene | Di-n-butylamine | N,N-Dibutyl-3,5-dimethylaniline | 91 |
Aqueous Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling is a versatile method for the formation of C-C bonds. Performing this reaction in aqueous media is highly desirable from an environmental and economic perspective. The development of water-soluble catalysts is key to this endeavor. Palladium complexes bearing sulfonated N-heterocyclic carbene ligands derived from 2,6-dialkylanilines have been successfully applied in aqueous Suzuki coupling reactions. researchgate.netsigmaaldrich.com
Specifically, Pd-complexes with N,N'-bis(2,6-dialkyl-4-SO₃⁻-phenyl)imidazol-2-ylidene ligands are soluble in water and catalyze the coupling of aryl chlorides with boronic acids in water or mixtures of isopropyl alcohol and water. researchgate.netacs.org These sterically hindered, water-soluble NHC-palladium complexes exhibit high activity and stability, allowing for the coupling of even inactivated and sterically hindered substrates under mild conditions. researchgate.netacs.org
Table 3: Aqueous Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid.
| Aryl Chloride | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 4-Chloroanisole | 0.1 | i-PrOH/H₂O | 99 |
| 2-Chlorotoluene | 0.1 | i-PrOH/H₂O | 98 |
| 4-Chlorobenzonitrile | 0.1 | H₂O | 99 |
| 1-Chloro-4-nitrobenzene | 0.1 | H₂O | 97 |
Gold-Catalyzed Alkyne Hydration and Arylative Cyclization Reactions
Gold catalysis has emerged as a powerful tool for the activation of alkynes towards nucleophilic attack. The use of sterically demanding phosphine (B1218219) ligands can enhance the stability and efficiency of gold catalysts. sigmaaldrich.com While direct applications of DIPA-derived phosphines in alkyne hydration are not extensively detailed, the principle of using bulky ligands to facilitate gold-catalyzed transformations is well-established. sigmaaldrich.comgessnergroup.com Highly sterically demanding phosphine ligands create a congested environment around the gold center, which can lead to longer catalyst lifetimes and facilitate challenging reactions by minimizing side reactions. sigmaaldrich.com
In the context of arylative cyclization reactions, gold catalysts have been used for the cycloisomerization/arylation of 1,6-enynes, where the choice of phosphine ligand can influence the selectivity of the reaction. nih.gov The electronic and steric properties of the phosphine ligand play a crucial role in determining the reaction outcome. nih.gov
Precatalysts for Phenylacetylene Polymerization
The polymerization of phenylacetylene can be catalyzed by various transition metal complexes, including those of rhodium. Rhodium(I) complexes featuring N-functionalized N-heterocyclic carbene ligands have been shown to efficiently catalyze the polymerization of phenylacetylene, yielding stereoregular polyphenylacetylenes of very high molar mass. rsc.orgrsc.org
Catalyst precursors bearing NHC ligands with flexible amino-alkyl wingtips are often more active than those with heterocyclic substituents. rsc.org The strong σ-donor character of NHC ligands results in robust catalysts. rsc.org While specific examples with NHC ligands directly derived from 2,6-diisopropylaniline are not always explicitly detailed in broader studies, the principles of using bulky N-aryl substituted NHCs are relevant. Additionally, reactions of bis(alkyl)yttrium complexes supported by bulky N,N ligands with phenylacetylene have been studied, indicating the utility of sterically demanding ligand frameworks in the activation of this monomer. sigmaaldrich.com
Main Group Metal Catalysis (e.g., in Hydroamination)
Systems derived from Benzenamine, N,2-bis(1-methylethyl)-, also known as 2,6-diisopropylaniline, have proven to be effective primary amido ligands in the field of main group metal catalysis, particularly for s-block elements like potassium and calcium. The bulky 2,6-diisopropylphenyl groups are instrumental in stabilizing reactive metal centers and influencing the catalytic activity of the resulting complexes. These complexes are particularly noteworthy for their application in hydroamination reactions, an atom-economical method for forming carbon-nitrogen bonds.
Research has demonstrated the synthesis and catalytic utility of heterobimetallic amides derived from 2,6-diisopropylaniline. A key example is the dipotassium tetrakis(2,6-diisopropylanilino)calciate complex, [K₂Ca{N(H)Dipp}₄] (where Dipp = 2,6-diisopropylphenyl), which serves as a highly effective pre-catalyst. This compound can be synthesized through the transamination of 2,6-diisopropylaniline with potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) to form a potassium amide, which is then reacted with a calcium source like calcium iodide (CaI₂). acs.orgacs.org
The catalytic prowess of the [K₂Ca{N(H)Dipp}₄] system has been thoroughly investigated in the hydroamination of diphenylbutadiyne. In one instance, this calciate complex was used to catalyze the reaction between diphenylbutadiyne and 2,6-diisopropylaniline itself, leading to the formation of a complex tetracyclic product. acs.orgacs.org
Further studies have expanded the utility of this calciate pre-catalyst to the hydroamination of diphenylbutadiyne with various secondary N-methyl-anilines. rsc.org These reactions proceed regioselectively at room temperature in tetrahydrofuran (B95107), yielding (N-methyl)-(N-aryl)-1,4-diphenylbut-1-ene-3-yne-1-ylamine products as a mixture of E and Z isomers. rsc.org The catalyst facilitates both the initial mono-hydroamination and, under extended reaction times, a subsequent second hydroamination to yield 1,4-diphenyl-1,4-bis(N-methyl-anilino)buta-1,3-diene products. rsc.orgmdpi.com The effectiveness of the catalyst with different substituted anilines highlights its versatility. For instance, the reaction with N-methyl-aniline and N-methyl-4-fluoroaniline successfully yields the di-addition product, showcasing the system's tolerance to electronic variations on the amine substrate. rsc.org
The research findings for the hydroamination of diphenylbutadiyne using the [K₂Ca{N(H)Dipp}₄] pre-catalyst are summarized in the table below. rsc.org
While the 2,6-diisopropylanilide ligand itself is central to forming these active catalysts, ligands that incorporate the 2,6-diisopropylphenyl moiety are also significant in main group catalysis. For example, β-diketiminato calcium amides, where the aryl group on the nitrogen is 2,6-diisopropylphenyl, have been utilized in the catalytic hydroamination of carbodiimides. nih.gov In these systems, the steric bulk provided by the diisopropylphenyl groups is crucial for the stability and reactivity of the metal complex. However, it has been noted that for particularly demanding substrates, such as 2,6-diisopropylaniline itself, higher reaction temperatures may be necessary to achieve efficient hydroamination. nih.gov
Theoretical and Computational Chemistry of Benzenamine, 2,6 Bis 1 Methylethyl and Its Complexes
Quantum Chemical Studies on Molecular Structures and Rearrangements
Quantum chemical calculations are fundamental to determining the three-dimensional structure of molecules and exploring potential transformation pathways. For 2,6-diisopropylaniline (B50358), methods like Density Functional Theory (DFT) are employed to compute its optimized ground-state geometry.
Geometry optimization using DFT with basis sets such as B3LYP/6-31G* provides precise information on bond lengths, bond angles, and dihedral angles. uq.edu.au These calculations reveal how the steric repulsion between the bulky isopropyl groups and the amino group influences the planarity of the molecule. The Automated Topology Builder (ATB) and similar repositories utilize such quantum mechanics (QM) processing stages to generate molecular topologies for use in molecular dynamics simulations. uq.edu.au
Computational studies also extend to molecular rearrangements. While sigmatropic rearrangements of the parent 2,6-diisopropylaniline are not commonly reported, DFT calculations have been used to investigate the reaction mechanisms of its derivatives. For instance, theoretical studies on the conversion of related N-arylimines have shown that complex rearrangements can occur, with DFT calculations being crucial to determine the energy barriers and identify the rate-limiting steps of these transformations.
Density Functional Theory (DFT) Investigations of Electronic Properties and Reactivity
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and predicting the chemical reactivity of molecules. scispace.comusd.ac.id By calculating various electronic and reactivity parameters, researchers can gain insight into the behavior of 2,6-diisopropylaniline in chemical reactions.
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to these investigations. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). usd.ac.id The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. usd.ac.id
Global reactivity descriptors derived from these orbital energies, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity profile. arxiv.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For an aniline (B41778) derivative, the nitrogen atom's lone pair creates a region of negative potential, indicating its nucleophilic character.
| Calculated Property | Significance in Reactivity Analysis | Typical DFT Functional/Basis Set |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability; related to ionization potential. | B3LYP / 6-311++G(d,p) |
| LUMO Energy | Indicates electron-accepting ability; related to electron affinity. | B3LYP / 6-311++G(d,p) |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | B3LYP / 6-311++G(d,p) |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. | Calculated from HOMO/LUMO energies. |
| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. | Calculated from HOMO/LUMO energies. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | B3LYP / 6-31G(d) |
Computational Characterization of Catalytic Reaction Mechanisms
The primary chemical significance of 2,6-diisopropylaniline lies in its use as a precursor to bulky ligands that stabilize metal centers in homogeneous catalysts. wikipedia.orgsigmaaldrich.com Computational modeling, particularly DFT, is essential for elucidating the intricate mechanisms of these catalytic reactions. bris.ac.uk
Ligands derived from 2,6-diisopropylaniline, such as N-heterocyclic carbenes (NHCs) and β-diketiminate (NacNac) ligands, are used in a wide array of reactions, including Suzuki coupling, amination of haloarenes, and olefin metathesis. wikipedia.orgsigmaaldrich.com Computational studies of these catalytic cycles involve several key steps:
Modeling Intermediates: The geometry of all species along the reaction pathway, including the catalyst-substrate complex and various intermediates, is optimized.
Locating Transition States (TS): The transition state structure for each elementary step (e.g., oxidative addition, insertion, reductive elimination) is located on the potential energy surface. This is the highest-energy point along the reaction coordinate.
For example, in Ni-catalyzed cross-coupling reactions, DFT calculations can reveal how the steric bulk of the 2,6-diisopropylphenyl groups on the NHC ligand influences the reductive elimination step, which is often crucial for catalyst turnover. These computational insights are invaluable for the rational design and optimization of new catalysts. bris.ac.uk
Stereochemical Analysis and Conformation Studies
The significant steric hindrance imposed by the two ortho-isopropyl groups in 2,6-diisopropylaniline and its derivatives can lead to interesting stereochemical phenomena, most notably atropisomerism—chirality arising from restricted rotation around a single bond. bris.ac.ukresearchgate.net Computational chemistry is a key tool for studying the conformational landscape and the dynamics of bond rotation in these systems.
A systematic study combining experimental techniques with computational analysis has explored the structural requirements for atropisomerism in secondary diarylamines. bris.ac.ukresearchgate.net The rate of interconversion between the chiral conformers is determined by the energy barrier to rotation around the C–N bond.
Computational approaches used in these analyses include:
Quantum Mechanics (QM): DFT calculations are used to accurately determine the structures of ground state conformers and locate the transition states for their interconversion, providing a precise calculation of the rotational energy barrier. bris.ac.uk
Molecular Dynamics (MD): MD simulations in explicit solvent allow for an efficient exploration of the free energy surface (FES) associated with the conformational changes, providing insights into the mechanism and rate of interconversion. bris.ac.uk
Studies have shown that the degree of steric hindrance in the ortho positions is the critical factor for achieving stable atropisomers. bris.ac.uknih.gov For diarylamines, having two or more bulky ortho-substituents can create a high enough rotational barrier to allow for the isolation of stable, non-interconverting enantiomers at room temperature. researchgate.netunibo.it
| Computational Method | Objective | Key Findings for Hindered Diarylamines |
|---|---|---|
| Molecular Mechanics (MM) / Conformational Search | Initial exploration of possible low-energy conformers. | Identifies stable anti and syn conformers. cwu.edu |
| Density Functional Theory (DFT) | Accurate calculation of ground and transition state energies. | Quantifies the energy barrier for C-N bond rotation. bris.ac.uk |
| Molecular Dynamics (MD) | Simulation of conformational changes over time. | Elucidates the mechanism and rates of interconversion between atropisomers. bris.ac.uk |
Future Research Directions and Concluding Remarks
Current Frontiers in Benzenamine, 2,6-bis(1-methylethyl)- Research
Current research on 2,6-diisopropylaniline (B50358) is predominantly focused on its application in catalysis. A significant area of investigation involves its use as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. These NHC ligands, featuring the bulky 2,6-diisopropylphenyl substituents, are crucial for enhancing the stability and catalytic activity of metal complexes used in a wide array of organic transformations.
Recent studies have also ventured into the synthesis of chiral cyclic alkyl amino carbenes (CAACs) derived from 2,6-diisopropylaniline. These chiral ligands have shown considerable promise in the field of asymmetric catalysis, particularly in copper-catalyzed reactions. Furthermore, the role of 2,6-diisopropylaniline in materials science is an expanding frontier, with research exploring its incorporation into novel polymers and functional materials.
Unexplored Reactivity and Synthetic Opportunities
While the reactivity of 2,6-diisopropylaniline with various transition metals is well-documented, its reactions with main group elements remain a relatively underexplored area. Studies on its reaction with tris(trimethylsilyl)aluminum, which yields a trimeric iminoalane, suggest a rich chemistry waiting to be uncovered. researchgate.net Further investigations into its reactions with other organometallic compounds of main group elements could lead to the synthesis of novel structures with unique properties.
From a synthetic perspective, 2,6-diisopropylaniline serves as a valuable starting material for the preparation of a variety of multitopic Schiff-base ligand precursors. chemicalbook.com The condensation reaction of 2,6-diisopropylaniline with different aldehydes and ketones presents a versatile platform for generating a diverse library of ligands with tunable steric and electronic properties. These synthetic opportunities could lead to the development of new catalysts and materials.
Potential for Novel Ligand Development and Catalytic Systems
The unique steric bulk of the 2,6-diisopropylphenyl group makes 2,6-diisopropylaniline an ideal precursor for a wide range of ligands beyond NHCs. It is utilized in the synthesis of well-known ligand classes such as NacNac (β-diketiminate) and diiminopyridine ligands. wikipedia.org The steric hindrance provided by the diisopropylphenyl groups is instrumental in stabilizing reactive metal centers and influencing the selectivity of catalytic reactions.
A particularly promising area for novel catalytic system development is in the field of Frustrated Lewis Pair (FLP) chemistry. The combination of the sterically encumbered 2,6-diisopropylaniline (as the Lewis base) with a bulky Lewis acid can lead to the formation of FLPs capable of activating small molecules like H2. wikipedia.org This opens up avenues for the development of metal-free catalytic hydrogenation and other transformations. The synthesis of chiral CAAC ligands from 2,6-diisopropylaniline for enantioselective copper-catalyzed 1,4-borylations of α,β-unsaturated esters is a testament to the ongoing potential for developing new and efficient catalytic systems. acs.org
Challenges and Prospects in Expanding Applications
The very steric hindrance that makes 2,6-diisopropylaniline a valuable ligand precursor also presents certain challenges. While providing kinetic stabilization, this bulkiness can sometimes impede the desired reactivity at the metal center. researchgate.netsemanticscholar.org Overcoming this limitation may require the strategic design of ligands that balance steric protection with sufficient accessibility for substrates. The synthesis of even more sterically demanding anilines is an ongoing challenge that could push the boundaries of stabilizing unusual oxidation states and geometries in metal complexes. semanticscholar.org
Q & A
Basic: What are the established synthetic routes for Benzenamine, N,2-bis(1-methylethyl)-, and how do reaction parameters affect yield?
The synthesis of N,2-bis(isopropyl)benzenamine typically involves alkylation of aniline derivatives or reductive amination. For example, alkylation of 2-aminophenol with isopropyl halides under basic conditions (e.g., K₂CO₃/DMF) can yield the target compound, though steric hindrance from the isopropyl groups may reduce efficiency. Alternative routes include catalytic coupling reactions, such as palladium-mediated cross-coupling, to introduce isopropyl moieties. Reaction parameters like temperature (optimized at 80–120°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd) critically influence yield and purity. Impurities often arise from incomplete alkylation or over-substitution, necessitating chromatographic purification .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing N,2-bis(isopropyl)benzenamine?
Key characterization techniques include:
- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 191 (C₁₂H₁₉N⁺) with fragmentation patterns confirming substituent positions.
- IR Spectroscopy : N-H stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization).
Cross-referencing with databases like NIST ensures accurate spectral assignments .
Advanced: How can mechanistic studies elucidate the catalytic pathways in synthesizing N,2-bis(isopropyl)benzenamine?
Mechanistic insights are gained through kinetic studies and isotopic labeling. For example, deuterated isopropyl bromide can track alkylation regioselectivity. Computational modeling (DFT) identifies transition states, revealing steric and electronic barriers. In situ FTIR or Raman spectroscopy monitors intermediate formation (e.g., Schiff bases in reductive amination). Studies on palladium-catalyzed routes suggest oxidative addition of aryl halides as rate-limiting, with ligand effects (e.g., biphenylphosphines) accelerating catalytic cycles .
Advanced: How should researchers address contradictions in reported toxicity data for alkylated benzenamine derivatives?
Discrepancies in toxicity profiles (e.g., carcinogenicity vs. non-toxic classifications) may stem from:
- Purity : Impurities like nitro derivatives (from incomplete reduction) can skew results.
- Model Systems : Differences between in vitro (e.g., Ames test) and in vivo (rodent) assays.
- Exposure Duration : Acute vs. chronic studies (e.g., IARC’s evaluation of a related compound showed liver adenomas in mice only after long-term exposure ).
Mitigation involves rigorous compound validation (HPLC, elemental analysis) and adherence to OECD guidelines for toxicity testing.
Basic: What safety protocols are essential for handling N,2-bis(isopropyl)benzenamine in laboratory settings?
Critical safety measures include:
- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~93°C).
- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid.
- Storage : Inert atmosphere (N₂) at 4°C to prevent oxidation.
MSDS data indicate moderate acute toxicity (LD₅₀ oral rat: 500–1000 mg/kg), warranting cautious handling .
Advanced: What computational approaches predict the environmental persistence of N,2-bis(isopropyl)benzenamine?
Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradability (e.g., BIOWIN scores <2.5 suggest low microbial degradation). Hydrolysis studies (pH 5–9, 25°C) show stability, while photolysis under UV light (λ = 254 nm) degrades the aromatic ring. Molecular dynamics simulations predict moderate soil adsorption (Koc ~500 L/kg), implying potential groundwater mobility. Field studies are needed to validate these models .
Advanced: How does steric hindrance from isopropyl groups influence the compound’s reactivity in further functionalization?
The bulky isopropyl groups restrict electrophilic substitution to the para position (if unoccupied). For example, nitration with HNO₃/H₂SO₄ yields para-nitro derivatives, confirmed by NOE NMR. Steric effects also slow nucleophilic aromatic substitution, requiring elevated temperatures (e.g., 150°C for amination). Computational analysis (MOPAC) shows increased torsional strain in transition states, aligning with experimental kinetic data .
Basic: What are the documented applications of N,2-bis(isopropyl)benzenamine in materials science?
The compound serves as a precursor for:
- Ligands : In palladium catalysts for cross-coupling reactions.
- Polymer Stabilizers : Antioxidant properties via radical scavenging (e.g., in polyethylene).
- Liquid Crystals : Mesogenic behavior when functionalized with alkoxy chains.
Applications hinge on its thermal stability (decomposition >250°C) and electron-donating amine group .
Advanced: What strategies optimize chiral resolution of N,2-bis(isopropyl)benzenamine derivatives?
Enantiomeric separation employs:
- Chiral HPLC : Cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol eluents.
- Kinetic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) selectively modifies one enantiomer.
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives.
Circular dichroism (CD) and polarimetry validate enantiopurity (>99% ee) .
Advanced: How do structural analogs of N,2-bis(isopropyl)benzenamine compare in biological activity?
Analogues with electron-withdrawing groups (e.g., NO₂ at position 4) show enhanced antimicrobial activity (MIC: 8 µg/mL against S. aureus), while electron-donating groups (e.g., OCH₃) reduce potency. QSAR models correlate Hammett σ values with bioactivity, guiding rational design. Toxicity profiles vary; nitro derivatives exhibit higher cytotoxicity (IC₅₀ < 50 µM in HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
